Rubidium chromate

Description

Evolution of Chromate (B82759) Chemistry with Rubidium

The story of rubidium chromate is intrinsically linked to the discovery of rubidium itself in 1861 by Robert Bunsen and Gustav Kirchhoff through the use of spectroscopy. rsc.orgwikipedia.org Following the isolation and characterization of rubidium, chemists began to explore its compounds, including its reaction with chromic acid to form this compound and rubidium dichromate. osti.gov The chemical properties of rubidium and its compounds were found to be very similar to those of other alkali metals, particularly potassium. osti.gov Early research into chromate chemistry often involved comparative studies of alkali metal chromates, investigating trends in properties such as solubility and crystal structure. rsc.org The isomorphous relationship, or the similarity in crystal form, between the simple chromates and sulfates of the alkali metals, including rubidium, was a subject of considerable crystallographic interest. rsc.org

Early Academic Investigations of this compound Systems

Initial academic work on this compound focused on its fundamental chemical and physical properties. This included determining its molecular formula (Rb₂CrO₄), molecular weight, and solubility characteristics. samaterials.comsigmaaldrich.comscbt.com One of the earliest comprehensive structural analyses of this compound was conducted by Smith and Colby in 1941, who determined its crystal structure. nih.gov Their work provided foundational data on the arrangement of rubidium and chromate ions in the solid state. nih.gov Further investigations in the mid-20th century delved into the broader family of rubidium polychromates, such as rubidium dichromate (Rb₂Cr₂O₇) and rubidium tetrachromate (Rb₂Cr₄O₁₃), examining their complex crystal structures. iucr.orgcdnsciencepub.com These studies often involved meticulous crystallographic analysis to understand the bonding and coordination environments of the rubidium and chromium ions within these compounds. iucr.orgcdnsciencepub.com

Contemporary Significance in Chemical Research

In modern chemical research, this compound continues to be a subject of study for its unique properties and potential applications. It is recognized for its strong oxidizing capabilities, making it useful in various chemical syntheses. chemimpex.comchemimpex.com The compound serves as a precursor in the preparation of other chromate salts and advanced materials. chemimpex.commarketresearchintellect.com Its role as a catalyst in certain chemical reactions is also an area of exploration. samaterials.commarketresearchintellect.com

Data and Properties of this compound

| Property | Value |

| Molecular Formula | Rb₂CrO₄ sigmaaldrich.comscbt.comchemimpex.com |

| Molecular Weight | 286.93 g/mol samaterials.comsigmaaldrich.comscbt.comchemimpex.com |

| Appearance | Yellow or green powder samaterials.comchemimpex.com |

| Density | 3.518 g/mL at 25 °C samaterials.comsigmaaldrich.comchemimpex.com |

| CAS Number | 13446-72-5 sigmaaldrich.comscbt.comchemimpex.com |

| PubChem CID | 61605 chemimpex.com |

Solubility of this compound

| Solvent | Solubility |

| Water at 0°C | 62.0 g/100g samaterials.com |

| Water at 20°C | 73.6 g/100g samaterials.com |

| Water at 25°C | 43.265 g/100g solution samaterials.com |

| Water at 60°C | 95.7 g/100g samaterials.com |

Structure

2D Structure

Properties

IUPAC Name |

dioxido(dioxo)chromium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

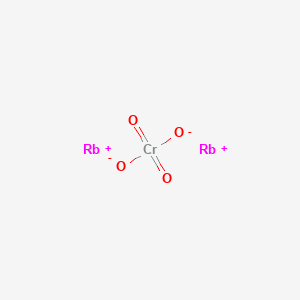

[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015531 | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-72-5 | |

| Record name | Rubidium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Elucidation of Rubidium Chromate Systems

Single-Crystal X-ray Diffraction Studies

Hirshfeld Surface and 2D Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. For the rubidium trans-bis(N-methyliminodiacetato)chromate(III) complex, Rb[Cr(C₅H₇NO₄)₂], this analysis reveals the nature and extent of various non-covalent contacts. researchgate.netrcsi.science The Hirshfeld surface is mapped with functions like dnorm, which highlights regions of significant intermolecular contact. researchgate.netresearchgate.net

The corresponding 2D fingerprint plots provide a quantitative summary of these interactions by plotting the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. mdpi.comnih.gov For the Rb[Cr(C₅H₇NO₄)₂] complex, the fingerprint plots indicate that O···H, H···H, and O···Rb interactions are the most significant, governing the crystal packing. researchgate.netrcsi.science The crystal structure is stabilized by these interactions between the rubidium cation, hydrogen atoms, and oxygen atoms of the carboxylate groups from neighboring methyliminodiacetate (mida) ligands. researchgate.netrcsi.science

The analysis allows for a detailed understanding of how molecules are assembled in the solid state, which is crucial for correlating the structure with the material's properties. mdpi.com

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials, including rubidium chromate (B82759) compounds. It provides information on phase purity, crystallinity, and unit cell parameters.

Phase Purity Assessment and Crystallinity Determination

PXRD is instrumental in verifying the phase purity of a synthesized crystalline material. ncl.ac.uk By comparing the experimental diffraction pattern of a bulk sample with a pattern simulated from its known single-crystal structure, the presence of any crystalline impurities can be identified. ncl.ac.uk For instance, the phase purity of rubidium chromate (Rb₂CrO₄) and its derivatives can be confirmed by ensuring the experimental pattern matches the standard reference pattern. unt.eduunt.edu A high degree of crystallinity is indicated by sharp, well-defined diffraction peaks, whereas broad peaks may suggest the presence of amorphous content or very small crystallites. umd.edu

Rietveld Refinement for Structural Parameters

The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data. umd.eduias.ac.in It involves a least-squares fitting of a calculated diffraction pattern to the experimental data. umd.eduias.ac.in This method can be used to refine atomic positions, lattice parameters, and other structural details. ias.ac.in For complex structures or when single crystals are not available, Rietveld refinement is an invaluable tool for obtaining detailed structural information. umd.eduscience.gov In the study of this compound systems, this method can provide precise lattice parameters and can be used to quantify the amounts of different phases in a mixture. science.govd-nb.info

Polymorphism and Isomerism in this compound Compounds

This compound and its related compounds can exhibit both polymorphism, the ability to exist in different crystal structures, and isomerism, where molecules have the same chemical formula but different arrangements of atoms.

Investigation of Different Crystalline Forms (e.g., Rubidium Dichromate Polymorphs)

Alkali metal dichromates, including rubidium dichromate (Rb₂Cr₂O₇), are known to be polymorphic. cdnsciencepub.com Rubidium dichromate exists in at least two forms at room temperature: a triclinic form and a monoclinic form. researchgate.net The triclinic form of Rb₂Cr₂O₇ has been extensively studied, with its crystal structure determined by single-crystal X-ray diffraction. cdnsciencepub.comcdnsciencepub.com Its structure is similar, but not identical, to the triclinic form of potassium dichromate. cdnsciencepub.comcdnsciencepub.com The existence of different polymorphs is significant as the crystal structure influences the physical and chemical properties of the material. The study of these different crystalline forms is essential for understanding phase transitions. cdnsciencepub.com

Table 1: Crystallographic Data for Triclinic Rubidium Dichromate (Rb₂Cr₂O₇)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 13.554 Å |

| b | 7.640 Å |

| c | 7.735 Å |

| α | 93.64° |

| β | 98.52° |

| γ | 88.80° |

| Z | 4 |

Data from single-crystal X-ray diffraction. cdnsciencepub.com

Geometrical Isomerism in Rubidium Chromium(III) Complexes

Geometrical isomerism, also known as cis-trans isomerism, is common in coordination complexes with octahedral geometry, such as those involving chromium(III). shivajichk.ac.inlibretexts.org This type of isomerism arises from the different possible spatial arrangements of ligands around the central metal ion. shivajichk.ac.in

In the case of rubidium chromium(III) complexes, such as those with substituted iminodiacetato ligands, different geometrical isomers can exist. researchgate.net For example, in bis(ligand)chromium(III) complexes, the two nitrogen atoms of the ligands can be in a cis or trans configuration. The rubidium salt of trans-bis(N-methyliminodiacetato)chromate(III), Rb[Cr(C₅H₇NO₄)₂], has been synthesized and structurally characterized. researchgate.netrcsi.science In this trans isomer, the chromium(III) ion is coordinated by two nitrogen atoms and four oxygen atoms in a distorted octahedral geometry, with the nitrogen atoms occupying opposite positions. rcsi.science The investigation of such isomers is crucial as they can exhibit different physical and chemical properties. scribd.com

Table 2: Selected Bond Lengths in Rb[Cr(C₅H₇NO₄)₂]

| Bond | Length (Å) |

|---|---|

| Cr–N | 2.081(2) |

| Cr–O | 1.9534(18) |

| Cr–O | 1.9628(18) |

Data from synchrotron X-ray data at 173 K. rcsi.science

Comparative Crystallography of Alkali Metal Chromates and Related Oxometallates

The crystal structures of alkali metal chromates and related oxometallates exhibit significant diversity, influenced by the size of the alkali metal cation and the stoichiometry of the compound. This compound (Rb₂CrO₄) is isomorphous with β-K₂SO₄ and crystallizes in an orthorhombic system, space group Pnma. nih.govcrystallography.net

Beyond the simple orthochromate, rubidium forms a series of polychromates, including rubidium dichromate (Rb₂Cr₂O₇) and rubidium tetrachromate (Rb₂Cr₄O₁₃). Triclinic rubidium dichromate is similar, but not identical, to the structure of triclinic potassium dichromate (K₂Cr₂O₇). cdnsciencepub.com The dichromate ions in Rb₂Cr₂O₇ feature bridging Cr-O distances of approximately 1.78 Å and terminal Cr-O distances of 1.62 Å, with two distinct Cr-O-Cr bond angles of 123° and 137°. cdnsciencepub.com The rubidium cations in this structure are coordinated to either 8 or 9 oxygen atoms. cdnsciencepub.com

In rubidium tetrachromate (Rb₂Cr₄O₁₃), the structure is built from Cr₄O₁₃²⁻ ions, which consist of four corner-sharing CrO₄ tetrahedra. iucr.org The bridging Cr-O distances are significantly longer than the non-bridging ones, and the Cr-O-Cr angles show wide variation (120.5°, 139.3°, 147.2°). iucr.org The rubidium ions are irregularly coordinated to eleven oxygen atoms. iucr.org

This structural variability extends to other alkali metal oxometallates. The size of the alkali cation can directly affect the resulting crystal structure and the coordination environment of the ions. mdpi.com For instance, new alkali metal-rich oxometallates like Rb₅GaO₄ and Cs₁₀(CrO₄)₂O have been synthesized, showcasing isolated ortho-gallate ([GaO₄]⁵⁻) and ortho-chromate(IV) ([CrO₄]⁴⁻) anions, respectively. researchgate.net The study of these related systems, including manganates and arsenates like KBaMnO₄ and KBaAsO₄, provides a broader context for understanding the crystal chemistry of oxometallate compounds. sc.edursc.org

| Compound | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Ref. |

|---|---|---|---|---|---|

| This compound | Rb₂CrO₄ | Orthorhombic | P m c n (No. 62) | a=6.301, b=10.725, c=7.999 α=β=γ=90 | nih.gov |

| This compound (β-K₂SO₄ type) | Rb₂CrO₄ | Orthorhombic | P n a m (No. 62) | a=7.976, b=10.692, c=6.057 α=β=γ=90 | crystallography.net |

| Rubidium Dichromate (triclinic) | Rb₂Cr₂O₇ | Triclinic | P1 | a=13.554, b=7.640, c=7.735 α=93.64, β=98.52, γ=88.80 | cdnsciencepub.com |

| Rubidium Tetrachromate | Rb₂Cr₄O₁₃ | Monoclinic | P2₁/c (No. 14) | a=17.624, b=7.688, c=9.492 β=91.95 | iucr.org |

| Cesium Chromate Oxide | Cs₁₀(CrO₄)₂O | Monoclinic | P2₁/c | a=12.903, b=11.4523, c=19.074 β=127.903 | researchgate.net |

| Potassium Barium Manganate | KBaMnO₄ | Orthorhombic | Pnma | a=7.7795, b=5.8263, c=10.2851 α=β=γ=90 | sc.edu |

Advanced Spectroscopic Characterization of Rubidium Chromate

X-ray Absorption Spectroscopy (XAS) for Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. ung.si The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, which is close to the absorption edge, is particularly sensitive to the oxidation state of the element under investigation. ung.sicambridge.org

The fundamental principle behind using XANES for oxidation state determination lies in the correlation between the absorption edge energy and the valence state of the absorbing atom. ung.si A higher oxidation state results in a greater effective nuclear charge experienced by the core electrons, which increases their binding energy. cambridge.org Consequently, a higher photon energy is required to excite a core electron, shifting the absorption edge to a higher energy. ung.sicambridge.org Studies on various chromium compounds have demonstrated a linear relationship between the Cr K-edge position and the formal oxidation state of chromium. uu.nl In rubidium chromate (B82759), the chromium atom is in the hexavalent (Cr(VI)) state. XAS measurements would therefore show a Cr K-edge at a significantly higher energy compared to Cr(III) compounds like Cr₂O₃. ung.si

Furthermore, the features in the pre-edge region of the XANES spectrum provide information about the local coordination geometry. ung.si For chromates, where chromium is tetrahedrally coordinated, the lack of an inversion center allows for an intense, dipole-allowed 1s to t₂* transition, resulting in a characteristic sharp pre-edge peak. ung.si This feature serves as a fingerprint for the tetrahedral CrO₄²⁻ unit found in rubidium chromate, distinguishing it from octahedrally coordinated chromium species which exhibit much weaker pre-edge features. ung.si

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within the top few nanometers of a material's surface. jeol.comtescan-analytics.combris.ac.uk The process involves irradiating a sample with monochromatic X-rays and analyzing the kinetic energy of the emitted photoelectrons. researchgate.net

XPS is exceptionally effective at distinguishing between the different oxidation states of chromium, primarily Cr(VI) and Cr(III), due to the noticeable chemical shifts in the binding energies of the core-level electrons. jeol.com Analysis of the Cr 2p region of the spectrum is standard practice for this purpose. jeol.com The binding energy of the Cr 2p₃/₂ peak for Cr(VI) species, such as in chromates, is found at a higher energy than that for Cr(III) species. jeol.comthermofisher.com This energy difference is typically around 2.9 eV to 4 eV, which is easily resolvable by modern spectrometers. jeol.com

Because XPS is a surface-sensitive technique, it is ideal for detecting surface reduction of the chromate ion. pnnl.govskb.se While the bulk of a this compound sample contains Cr(VI), the surface may undergo reduction to Cr(III) upon exposure to certain environments or analytical conditions like X-ray irradiation. skb.se This would manifest in the XPS spectrum as the appearance of a second peak at a lower binding energy corresponding to Cr(III). jeol.com Deconvolution of the Cr 2p spectrum allows for the quantification of the relative amounts of Cr(VI) and Cr(III) on the sample surface. jeol.comtescan-analytics.com

Table 1: Characteristic XPS Binding Energies for Chromium Oxidation States

| Oxidation State | Peak | Binding Energy (eV) |

|---|---|---|

| Cr(III) | Cr 2p₃/₂ | ~576.0 |

| Cr(VI) | Cr 2p₃/₂ | ~579.0 - 580.0 |

Data compiled from references jeol.comthermofisher.com.

The surface-specific nature of XPS makes it an excellent tool for identifying adventitious contaminants that may be present on a sample of this compound. uwo.ca An initial survey scan, which covers a wide range of binding energies, provides a complete inventory of the elements present on the surface (with the exception of H and He). tescan-analytics.com For a pure this compound sample, only peaks corresponding to Rubidium (Rb), Chromium (Cr), and Oxygen (O) are expected.

However, exposure to the atmosphere or handling can lead to surface contamination. uwo.ca A common contaminant is carbon, which is often detected in the form of hydrocarbons from the environment. aip.org The presence of unexpected elements or unusual chemical states of the expected elements can indicate impurities or surface reactions. For instance, XPS analysis of potassium chromate (K₂CrO₄) powder has revealed the presence of small amounts of carbon contamination. aip.org Careful analysis under ultra-high vacuum conditions is crucial, and sometimes in-situ sample preparation like gentle heating can be used to remove volatile surface contaminants. uwo.ca

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ksu.edu.sa These techniques are complementary and provide a characteristic "fingerprint" of a compound based on its molecular structure and bonding. nih.gov For an ionic compound like this compound, the spectra are dominated by the internal vibrations of the polyatomic chromate anion (CrO₄²⁻).

The chromate ion, CrO₄²⁻, has a tetrahedral (T_d) geometry. For a tetrahedral molecule, group theory predicts four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). The activity of these modes in IR and Raman spectroscopy is governed by selection rules. ksu.edu.sa

ν₁ (A₁) : A totally symmetric stretching mode, often called the "breathing" mode. It is Raman active and IR inactive.

ν₂ (E) : A doubly degenerate bending mode. It is Raman active and IR inactive.

ν₃ (F₂) : A triply degenerate asymmetric stretching mode. It is both Raman and IR active.

ν₄ (F₂) : A triply degenerate asymmetric bending mode. It is both Raman and IR active.

In the vibrational spectra of this compound, the strong, triply degenerate ν₃ asymmetric stretching mode is typically observed as a prominent band in the IR spectrum. doi.orgresearchgate.net The ν₁ symmetric stretching mode appears as a strong, sharp peak in the Raman spectrum. doi.org The analysis of chromate anions isolated in a rubidium sulfate (B86663) (Rb₂SO₄) matrix, which provides a similar cationic environment, shows the ν₃ mode appearing around 880-963 cm⁻¹ and the ν₁ mode around 870 cm⁻¹. doi.orgresearchgate.net

Table 2: Fundamental Vibrational Modes of the Chromate (CrO₄²⁻) Ion

| Mode | Symmetry | Description | IR Activity | Raman Activity | Approximate Frequency Range (cm⁻¹) |

|---|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | Inactive | Active (Polarized) | 845 - 880 |

| ν₂ | E | Symmetric Bend | Inactive | Active (Depolarized) | ~348 |

| ν₃ | F₂ | Asymmetric Stretch | Active | Active (Depolarized) | 880 - 963 |

| ν₄ | F₂ | Asymmetric Bend | Active | Active (Depolarized) | ~368 |

Data compiled from references doi.orgresearchgate.netrdd.edu.iq.

The concept of geometric isomerism (cis/trans) is not applicable to the isolated, simple tetrahedral CrO₄²⁻ anion. However, vibrational spectroscopy is highly sensitive to the local environment of the ion within the crystal lattice, making it an excellent tool for phase identification and distinguishing between different polymorphs (crystal structures). doi.org

In a crystal, the "free ion" symmetry (T_d) of the chromate anion is often lowered due to the symmetry of the specific site it occupies in the lattice (site symmetry). doi.org This reduction in symmetry can cause the degenerate vibrational modes (ν₂, ν₃, ν₄) to split into multiple distinct bands in the IR and/or Raman spectra. doi.org For example, if the chromate ion occupies a site of C_s symmetry in the this compound crystal, the triply degenerate ν₃ mode would be expected to split into three separate bands. doi.org The number and position of these split bands are a direct reflection of the crystal structure and the specific phase of the material. Therefore, by analyzing the splitting patterns in the vibrational spectra, particularly in the ν₃ region, different crystalline phases of this compound can be identified and distinguished. doi.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique for studying compounds like this compound. This method provides insights into the electronic structure of the chromate ion and can be effectively used to monitor chemical reactions involving this species.

Monitoring Reaction Kinetics (e.g., Cr(VI) Absorbance)

UV-Vis spectroscopy is a primary tool for monitoring the kinetics of reactions involving the hexavalent chromium (Cr(VI)) species present in this compound. The chromate ion (CrO₄²⁻) and its protonated form, hydrogen chromate (HCrO₄⁻), exhibit distinct absorption bands in the UV-visible region, allowing for real-time tracking of their concentration changes. academie-sciences.fr

The position of the maximum absorbance (λ_max) for Cr(VI) is dependent on the pH of the solution. In acidic conditions (pH < 6.4), the dominant species is HCrO₄⁻, which has a characteristic absorption maximum around 350 nm. academie-sciences.frnih.gov In alkaline or neutral conditions (pH > 6.4), the yellow chromate ion, CrO₄²⁻, predominates and its absorption maximum is observed at approximately 373 nm. academie-sciences.fr This pH-dependent shift is a critical factor in designing kinetic experiments.

The reduction of Cr(VI) to Cr(III) is a common reaction studied using this technique. As the reaction proceeds, the intensity of the Cr(VI) absorption peak decreases. By measuring the change in absorbance at the specific λ_max over time, the reaction rate can be determined. acs.orgepa.gov For instance, the reduction of Cr(VI) can be monitored by following the decay of the absorbance at 350 nm in acidic media. nih.govacs.org The data collected can then be used to determine the reaction order and the rate constant. For example, in some studies, a pseudo-first-order model has been successfully applied to describe the kinetics of Cr(VI) reduction. acs.org

The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, is fundamental to these measurements. This relationship allows for the quantitative determination of Cr(VI) concentration over a wide range. academie-sciences.fr Kinetic profiles are often generated by plotting functions of absorbance (or concentration) against time. For example, a linear plot of ln(A₀/Aₜ) versus time indicates a first-order or pseudo-first-order reaction, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. acs.org

Table 1: Characteristic UV-Vis Absorption Maxima for Cr(VI) Species

| Cr(VI) Species | pH Range | λ_max (nm) |

| HCrO₄⁻ | < 6.4 | ~350 |

| CrO₄²⁻ | > 6.4 | ~373 |

This table summarizes the typical absorption maxima for the different forms of hexavalent chromium in aqueous solution.

Electronic Transitions in Tetraoxo d⁰ Transition Metal Complexes

The vibrant yellow color of this compound in solution is a direct consequence of electronic transitions within the chromate ion (CrO₄²⁻). The chromium atom in the chromate ion is in a +6 oxidation state, which means it has a d⁰ electron configuration (no d-electrons). Consequently, the electronic transitions responsible for the color are not the d-d transitions commonly observed in other transition metal complexes. wikipedia.org

Instead, the absorption of light by the chromate ion is due to Ligand-to-Metal Charge-Transfer (LMCT) transitions. wikipedia.org In this process, an electron is excited from a molecular orbital that is primarily located on the oxygen ligands to a vacant d-orbital of the central chromium atom. These LMCT transitions are typically very intense, which accounts for the strong color of chromate solutions. wikipedia.org

The chromate ion has a tetrahedral geometry. In such a non-centrosymmetric environment, the selection rules for electronic transitions are less strict compared to centrosymmetric complexes like octahedral ones. libretexts.org Specifically, the Laporte selection rule, which forbids transitions between orbitals of the same parity (e.g., d-d), is relaxed. iitd.ac.in This contributes to the high intensity of the absorption bands.

The UV-vis spectrum of the chromate ion (CrO₄²⁻) in an alkaline medium typically shows two main absorption bands. One intense band is centered around 373 nm, and another, often stronger, band is found at a shorter wavelength, around 273 nm. academie-sciences.fr These bands arise from charge transfer from the oxygen 2p orbitals to the empty 3d orbitals of the chromium(VI) center. Molecular orbital calculations have been used to better understand these transitions and estimate the dissolved structures of chromate species. oup.com

Atomic and Matrix Isolation Spectroscopy of Rubidium

While the previous sections focused on the chromate ion, the spectroscopic properties of the rubidium cation are also of significant interest. Techniques like atomic and matrix isolation spectroscopy provide detailed information about the electronic structure of rubidium atoms, which is relevant to understanding the fundamental properties of its compounds.

Rubidium Vapor Spectroscopy in Dispenser Cells

Spectroscopic studies of rubidium vapor are often conducted using dispenser cells. These cells contain a source of rubidium, such as a rubidium alkali metal dispenser (AMD) or a compound like rubidium azide (B81097) (RbN₃), which releases rubidium metal upon activation, for example, by UV light. arxiv.orgoptica.org This allows for the creation of a controlled vapor of rubidium atoms for spectroscopic analysis.

Absorption spectroscopy of rubidium vapor reveals sharp absorption lines corresponding to the electronic transitions of the rubidium atom. These studies are crucial for applications like diode-pumped alkali lasers (DPALs) and high-temperature spectroscopic investigations. afit.edu The concentration of the rubidium vapor can be determined from the absorption spectrum using the Beer-Lambert law. afit.edu

Researchers have utilized various types of vapor cells, including micro-fabricated cells, for applications in miniaturized atomic sensors and magnetometers. arxiv.orgoptica.orgresearchgate.net These advanced cells allow for precise control over the rubidium vapor and its interaction with light.

Spectroscopy of Rubidium Atoms in Solid Rare Gas Matrices

Matrix isolation spectroscopy is a technique where individual atoms, in this case, rubidium, are trapped within a solid, inert matrix, typically a solidified rare gas like argon or neon, at cryogenic temperatures. unife.itarxiv.org This method allows for the study of the spectroscopic properties of isolated atoms, minimizing the interactions and thermal broadening that occur in the gas or solid phase. unife.it

When rubidium atoms are embedded in a rare gas matrix, their electronic absorption spectra show shifts and splitting of the atomic transition lines compared to the free atom. capes.gov.br For example, studies of rubidium in a solid argon matrix have reported two groups of absorption lines: a "red" group near the free atom's transition lines and a "blue" group significantly shifted to higher energies. capes.gov.braip.org These spectral features are attributed to the interaction of the rubidium atom with the surrounding matrix atoms and the different trapping sites within the solid matrix. capes.gov.br

The emission spectra of rubidium in rare gas matrices have also been investigated, providing further insight into the relaxation processes of the excited atoms within the matrix. aip.org This research is relevant for fundamental physics, including the potential search for new physics beyond the Standard Model. unife.it

Table 2: Reported Absorption Features of Rubidium in Rare Gas Matrices

| Matrix | Spectral Feature | Approximate Wavelength (nm) | Reference |

| Argon | Red Triplet | ~775 | aip.org |

| Argon | Blue Triplet | ~700 | aip.org |

| Krypton | Excitation Peak 1 | 705 | aip.org |

| Krypton | Excitation Peak 2 | 755 | aip.org |

| Xenon | - | - | aip.org |

This table presents examples of absorption/excitation features observed for rubidium atoms isolated in different rare gas matrices.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a sample. For a compound like this compound, ICP-OES can be used to accurately quantify the amounts of both rubidium and chromium. polymersolutions.comalfachemic.com

In this method, a solution containing the sample is introduced into an argon plasma, which reaches temperatures of several thousand Kelvin. At these high temperatures, the atoms of the elements in the sample are excited to higher electronic energy levels. When these excited atoms relax back to their ground state, they emit light at characteristic wavelengths for each element. alfachemic.com The intensity of the emitted light is proportional to the concentration of the element in the sample.

For the analysis of rubidium, specific emission lines are monitored. One of the most suitable spectral lines for measuring high concentrations of rubidium is 780.023 nm. researchgate.net However, the analysis of alkali metals like rubidium can be challenging due to their low ionization potentials, which can lead to a high degree of ionization in the plasma. inorganicventures.comperkinelmer.com This can be mitigated by optimizing instrument parameters such as atomizer flow and high-frequency power, or by using an ionization buffer. researchgate.netinorganicventures.com

Similarly, chromium concentrations can be determined with high accuracy. researchgate.netspectroscopyonline.com ICP-OES can be used to measure the total chromium content. For speciation analysis, to distinguish between Cr(III) and Cr(VI), a separation step, such as ion exchange chromatography or selective sorption, is typically required before the ICP-OES measurement. researchgate.netrsc.orgnih.gov

Table 3: Selected ICP-OES Emission Wavelengths for Rubidium and Chromium

| Element | Wavelength (nm) |

| Rubidium (Rb) | 780.023 |

| Chromium (Cr) | 283.563 |

This table lists commonly used analytical wavelengths for the determination of rubidium and chromium by ICP-OES. researchgate.netresearchgate.net

Elemental Analysis of Rubidium and Chromium

Elemental analysis is a cornerstone in the quantitative characterization of this compound, ensuring the material conforms to its stoichiometric formula, Rb₂CrO₄. Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Flame Atomic Absorption Spectroscopy (FAAS) are widely employed for the precise determination of rubidium and chromium content. ereztech.com

In ICP-OES, a sample of dissolved this compound is introduced into an argon plasma, which excites the atoms of rubidium and chromium to higher energy states. As these atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of each element in the sample. rsc.org For high-precision analysis, specific emission wavelengths are selected to maximize sensitivity and minimize spectral interference. rsc.org

Flame Atomic Absorption Spectroscopy (FAAS) offers an alternative and robust method for elemental quantification. In this technique, a solution containing the analyte is aspirated into a flame, atomizing the compound. A light source specific to the element being measured (e.g., a hollow-cathode lamp for either rubidium or chromium) is passed through the flame. Atoms of the target element in the flame absorb this light, and the degree of absorption is measured by a detector. According to the Beer-Lambert law, this absorption is proportional to the concentration of the element. lasalle.eduunt.edu The determination of chromium, in particular, requires a fuel-rich air-acetylene flame to ensure optimal atomization and sensitivity. lasalle.edu

The selection of appropriate analytical wavelengths is critical for accurate quantification in both ICP-OES and FAAS. The table below lists the commonly used wavelengths for the analysis of rubidium and chromium.

Table 1: Recommended Analytical Wavelengths for Rubidium and Chromium Analysis

| Element | Technique | Wavelength (nm) | Notes |

|---|---|---|---|

| Rubidium (Rb) | ICP-OES | 780.023 | A primary, highly sensitive emission line. rsc.org |

| Rubidium (Rb) | FAAS | 780.0 | Standard wavelength for atomic absorption. |

| Chromium (Cr) | ICP-OES | 205.560 | A common ionic line used for analysis. rsc.org |

To ensure accuracy, instrument calibration is performed using certified reference materials or meticulously prepared standard solutions. For chromium analysis, a stock solution can be prepared by dissolving a known quantity of a stable chromium salt, such as potassium chromate (K₂CrO₄), in deionized water. lasalle.edu

Methodological Optimizations for Complex Matrices

When this compound is part of a complex matrix—such as in environmental samples, industrial process streams, or novel material composites—its analysis is subject to various interferences that can compromise accuracy. Methodological optimizations are therefore essential to mitigate these matrix effects.

A significant challenge in the analysis of alkali metals like rubidium by ICP-OES is the Easily Ionizable Element (EIE) effect. perkinelmer.com The presence of high concentrations of other alkali or alkaline earth metals in the sample can alter the plasma's characteristics, suppressing or enhancing the analyte signal. This can be overcome by matrix-matching the calibration standards to the sample composition or by adding an ionization suppressant (a high concentration of another easily ionized element like cesium) to both samples and standards to buffer the plasma. perkinelmer.com

In FAAS, chemical interferences are a primary concern for chromium determination. The presence of elements like iron or nickel can suppress the chromium absorption signal by forming stable, less-volatile mixed oxides in the flame. lasalle.eduunt.edu This interference can be controlled by adding releasing agents, such as ammonium (B1175870) chloride, which preferentially bind with the interfering cation, or by using a hotter nitrous oxide-acetylene flame, which more effectively decomposes these refractory compounds. lasalle.edu Another approach involves adjusting the flame stoichiometry; a fuel-rich flame is recommended to create a reducing environment that minimizes the formation of stable oxides. lasalle.edu

The sample preparation stage itself presents challenges. Chromates, particularly hexavalent chromium compounds, can be difficult to fully dissolve, which is a prerequisite for analysis by ICP or AAS. inorganicventures.com Incomplete dissolution leads to erroneously low concentration readings. Optimization of digestion procedures, potentially using microwave-assisted acid digestion, is critical to ensure the complete liberation of rubidium and chromium from the sample matrix. pcdn.co Furthermore, the potential for precipitation must be managed. For instance, if the sample matrix contains ions that form insoluble chromate salts (e.g., Ba²⁺, Pb²⁺), they must be accounted for during sample preparation to prevent loss of the chromate analyte. inorganicventures.com

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Ratios

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful, non-destructive analytical technique frequently coupled with scanning electron microscopy (SEM) to provide rapid qualitative and quantitative elemental analysis of a material's surface. davidpublisher.com It is particularly valuable for confirming the elemental ratios in this compound and ensuring its stoichiometric integrity.

The EDX analysis process involves focusing a high-energy electron beam onto the surface of the this compound sample. This interaction dislodges core-shell electrons from the rubidium, chromium, and oxygen atoms present, creating electron vacancies. davidpublisher.com To regain stability, electrons from higher energy shells drop down to fill these vacancies, releasing the excess energy in the form of X-rays. The energy of each emitted X-ray is characteristic of the element from which it originated. chalmers.se

An EDX detector measures the energy and number of these characteristic X-rays, generating a spectrum with distinct peaks corresponding to each element. The position of the peaks identifies the elements present (Rb, Cr, O), while the intensity (peak height or area) is related to their relative concentration in the analyzed volume. davidpublisher.comd-nb.info By processing this spectral data, the atomic and weight percentages of the constituent elements can be calculated, providing a direct verification of the compound's elemental ratio. For a pure sample of this compound (Rb₂CrO₄), the analysis would be expected to confirm the 2:1:4 atomic ratio of rubidium to chromium to oxygen.

Table 2: Theoretical Elemental Composition of this compound (Rb₂CrO₄) This table represents the ideal elemental percentages for pure this compound, which can be experimentally verified using quantitative EDX analysis.

| Element | Symbol | Atomic Number | Atomic Weight (amu) | Atoms in Formula | Atomic % | Weight % |

|---|---|---|---|---|---|---|

| Rubidium | Rb | 37 | 85.47 | 2 | 28.57% | 59.58% |

| Chromium | Cr | 24 | 52.00 | 1 | 14.29% | 18.12% |

Theoretical and Computational Chemistry of Rubidium Chromate Systems

Quantum Chemical Investigations (e.g., DFT, WFT, MP2)

Quantum chemical investigations provide profound insights into the molecular properties of rubidium chromate (B82759) systems. researchgate.net Methods such as Density Functional Theory (DFT), Wave Function Theory (WFT), and Møller-Plesset perturbation theory (MP2) are instrumental in this analysis. researchgate.netnih.govacs.org For instance, a detailed computational study was performed on rubidium trans-bis(N-methyliminodiacetato)chromate(III), a complex rubidium chromate compound, to explore its structure and reactivity. researchgate.net Such calculations often involve geometry optimization at different levels of theory, like Hartree-Fock (HF) and MP2, to predict the most stable molecular structures. ukim.mk

Molecular optimization is a fundamental step in computational chemistry to find the lowest energy arrangement of atoms in a molecule. d-nb.info For the complex rubidium trans-bis(N-methyliminodiacetato)chromate(III), the molecular structure was determined and refined using synchrotron X-ray data. researchgate.net The compound crystallizes in the monoclinic C2/c space group. researchgate.net The chromium center is octahedrally coordinated by two N-methyliminodiacetato (mida) ligands, with the nitrogen atoms in a trans configuration. researchgate.net

Ab initio calculations are frequently used to study chromate systems. For the chromate anion (CrO₄²⁻) in an aqueous solution, MP2 level calculations with the 6-31+G(d) basis set have been used to investigate its hydration. mdpi.com These calculations show that the Cr-O bond length is influenced by the surrounding water molecules. mdpi.com In the gas phase, the calculated Cr-O distance is sensitive to the level of theory and basis set used. mdpi.com For anhydrous this compound, early crystallographic determinations placed the average Cr-O distance at 1.60 Å, while a later redetermination reported a value of 1.632 Å. mdpi.com

Table 1: Selected Crystallographic and Bond Length Data for this compound Systems

| Compound | Crystal System | Space Group | Average Cr-O Bond Length (Å) | Source |

|---|---|---|---|---|

| Rb[Cr(C₅H₇NO₄)₂] | Monoclinic | C2/c | N/A | researchgate.net |

| Rb₂CrO₄ (early data) | Orthorhombic | Pnam | 1.60 | mdpi.com |

Note: This table is interactive and can be sorted by clicking on the headers.

Mulliken population analysis is a method for estimating partial atomic charges, which influences properties like dipole moment and electronic structure. researchgate.netniscpr.res.in A computational exploration of rubidium trans-bis(N-methyliminodiacetato)chromate(III) included a Mulliken atomic charge distribution analysis. researchgate.net This analysis helps in understanding the charge distribution across the molecule. researchgate.net Generally, in such complexes, electronegative atoms like nitrogen and oxygen carry negative charges, while hydrogen atoms are typically electropositive. researchgate.netnih.gov The distribution of charges can indicate the most likely sites for intermolecular interactions. researchgate.net In studies of various tetrahedral anions, including chromate (CrO₄²⁻), Mulliken and Natural Population Analysis (NPA) schemes have been used to investigate charge distribution, showing a correlation between the calculated partial charges on the central atom and spectroscopic measurements. ukim.mk

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability. niscpr.res.in For rubidium trans-bis(N-methyliminodiacetato)chromate(III), FMO analysis was part of a systematic computational exploration. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govajchem-a.combhu.ac.in The MEP map illustrates electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. ajchem-a.com For the this compound complex studied, MEP analysis was performed to understand its reactivity. researchgate.net In general MEP maps, negative potential is located around electronegative atoms like oxygen, while positive regions are often found near hydrogen atoms. nih.govbhu.ac.in

Electronic Band Structure and Density of States Calculations

For solid-state materials like this compound, understanding the electronic band structure and the density of states (DOS) is key to determining their electronic properties, such as whether they are metallic, semiconducting, or insulating. fzu.czcam.ac.uk These calculations are often performed using DFT. researchgate.net

In systems with unpaired electrons, such as those containing certain transition metals like chromium, spin-polarized calculations are necessary. acs.orguni-freiburg.de These calculations provide separate band structures for spin-up and spin-down electrons. arxiv.org

Projected Crystal Orbital Hamilton Populations (pCOHP) analysis is a powerful tool used to investigate chemical bonding in solids. scite.airesearchgate.net It partitions the band structure energy into bonding, non-bonding, and anti-bonding contributions for specific atom pairs. researchgate.net The integrated COHP (ICOHP or IpCOHP) gives a measure of the bond strength. researchgate.net

This type of analysis was performed on the ternary sulfido chromate K₂[Cr₃S₄], a material related to rubidium chromates by family. acs.orguni-freiburg.de The pCOHP analysis helped to explain Cr-Cr interactions and the delocalization of spin states, which were responsible for observed structural distortions and magnetic properties. acs.org Similarly, the Integrated Crystal Orbital Bond Index (ICOBI) is used to quantify the degree of covalency in a given bond. researchgate.net For K₂[Cr₃S₄], both pCOHP and ICOBI analyses were presented to provide a detailed picture of the chemical bonding. acs.orguni-freiburg.de Such analyses are crucial for rationalizing the structure-property relationships in complex inorganic solids. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 61605 |

| Potassium chromate | 516855 |

| Rubidium | 5357696 |

| Chromium | 23976 |

| Oxygen | 977 |

| Nitrogen | 947 |

| Hydrogen | 962 |

| Carbon | 5978 |

| N-methyliminodiacetic acid | 78083 |

| Potassium | 4874 |

| Sulfur | 5362425 |

Theoretical Studies of Bonding and Interactions

Theoretical studies focusing on analogous, more complex chromate systems containing f-block elements, such as those in the CsM(CrO₄)₂ (where M can be a lanthanide or actinide), provide insights into the nature of covalent bonding that can be extrapolated to understand simpler systems like this compound. acs.orgresearchgate.netosti.govosti.gov In these systems, computational analysis using methods like density functional theory (DFT) has revealed significant covalent contributions to the metal-oxygen bonds. acs.orgresearchgate.net For instance, in americium(III) chromates, the covalent contributions from the f orbitals are notably large, even exceeding the spin-orbit splitting of the Am-5f orbitals. acs.orgresearchgate.netosti.govosti.gov This covalency is driven by the near-degeneracy of the metal's f orbitals and the oxygen 2p orbitals, rather than direct orbital overlap. acs.orgresearchgate.netosti.gov

The study of alkali atoms, such as rubidium, embedded in inert gas matrices at cryogenic temperatures offers a powerful model system for understanding alkali-matrix interactions. arxiv.orgunife.it These studies are crucial for applications like matrix isolation spectroscopy. arxiv.orgunife.it Theoretical investigations in this area aim to quantify the interaction energies between the alkali atom and the matrix atoms, which include Coulomb/exchange and dispersion forces. arxiv.orgunife.it These interactions are the primary cause of inhomogeneous broadening of spectral lines. arxiv.orgunife.it

By estimating the magnitude of these alkali-matrix interactions, researchers can predict and understand the spectral linewidths observed in experimental absorption and emission spectra. arxiv.orgunife.itaip.orgarxiv.org For example, experimental and theoretical studies on rubidium atoms in solid argon or neon matrices have been conducted to this end. arxiv.orgunife.it The relative width of spectral lines can indicate the strength of the interaction energy; a narrower linewidth suggests a weaker interaction or a more homogeneous distribution of the alkali atoms within the matrix. unife.it For instance, the spectral linewidth of rubidium in a neon matrix is smaller than in an argon matrix, suggesting weaker interactions in the former. unife.it These findings are critical for applications that require narrow spectral lines, such as in certain proposed detectors for cosmological axions. arxiv.orgunife.it

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.netsmu.edursc.org Methodologies such as DFT and ab initio molecular dynamics allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction pathways. researchgate.netnih.gov These computational approaches can provide detailed, step-by-step descriptions of how reactants are converted to products. smu.edu

Transition State Theory (TST) is a fundamental framework for understanding reaction rates, positing that reactions proceed through a high-energy "transition state" or "activated complex" before forming products. numberanalytics.comnumberanalytics.com Computational chemistry allows for the modeling of these fleeting transition states, which are often impossible to observe experimentally. schrodinger.commit.edu By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate. numberanalytics.com

In the context of catalysis, where chromates can act as oxidizing agents, modeling the transition states is crucial for understanding how the catalyst functions. For example, in oxidation reactions involving the chromate or dichromate ion, the catalyst facilitates electron transfer. DFT can be used to model the transition states of these redox processes, providing insights into the reaction mechanism and helping to optimize reaction conditions for better catalytic activity and selectivity. numberanalytics.com Automated tools for finding transition states, requiring only the reactant and product structures as input, are making these calculations more accessible. schrodinger.com

The cation present in a system can have a significant effect on the redox potential of a reaction. weebly.comresearchgate.netrsc.org Computational and experimental studies on various metal complexes have shown that redox-inactive cations, such as alkali and alkaline earth metals, can tune the redox potential of a nearby redox-active site. weebly.comnih.gov This tuning is often a result of electrostatic interactions, where the charge of the cation stabilizes or destabilizes charged species involved in the redox reaction. weebly.com

For chromate systems, comparing the properties of different alkali metal chromates (e.g., potassium dichromate vs. rubidium dichromate) can reveal the effect of the cation on the redox potential. Computational methods can quantify this effect. For instance, in cobalt Schiff base complexes, proximal alkali cations were found to shift the Co(II/I) redox potential by over 100 mV, with the magnitude of the shift correlating with the size and Lewis acidity of the cation. weebly.com Similarly, in certain cytochrome c proteins, a nearby calcium ion can raise the redox potential of the heme center by several hundred millivolts through electrostatic interactions. nih.gov These principles are directly applicable to understanding how the rubidium cation influences the oxidizing strength of the chromate anion.

Nuclear Magnetic Resonance (NMR) Shielding Constant Calculations

NMR spectroscopy is a powerful technique for determining molecular structure, and computational chemistry plays a vital role in interpreting NMR spectra. faccts.deresearchgate.net A key parameter calculated is the nuclear magnetic shielding tensor, which relates to the experimentally observed chemical shift. nih.govsmu.edu

The calculation of NMR shielding constants can be performed using various quantum chemical methods, including DFT and higher-level wavefunction-based methods. faccts.demdpi.com The accuracy of these calculations depends on the level of theory and the basis set used. mdpi.com For heavy atoms, relativistic effects become important and must be included in the calculations for accurate results. smu.edu Gauge-invariant atomic orbitals (GIAOs) are commonly employed in these calculations to ensure the results are independent of the origin of the magnetic field gauge. nih.gov

For this compound, one could theoretically calculate the NMR shielding constants for the various nuclei (e.g., ¹⁷O, ⁵³Cr, ⁸⁷Rb). These calculations would predict the chemical shifts for these nuclei, which could then be compared with experimental data if available. Such a comparison would serve to validate the computational model and could help in the assignment of spectral peaks. Researchers have developed various computational strategies, including composite methods and the use of locally dense basis sets, to improve the efficiency and accuracy of NMR shielding constant calculations for a wide range of molecules. nih.gov

Solid State Chemistry and Advanced Materials Applications of Rubidium Chromates

Catalysis and Oxidation Processes

The strong oxidizing capabilities of rubidium chromate (B82759) make it a valuable compound in the field of catalysis and chemical synthesis. chemimpex.com Its reactivity is centered on the chromate ion, which can facilitate a variety of oxidation reactions.

Rubidium Chromate as an Oxidizing Agent in Organic Synthesis

This compound functions as a strong oxidizing agent, a property that is valuable in various organic synthesis applications. chemimpex.com While specific studies detailing the use of this compound are less common than those involving its sodium or potassium counterparts, its chemical reactivity is analogous. The active species, the chromate ion (CrO₄²⁻), is a well-documented oxidant for the conversion of alcohols.

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic chemistry. chemguide.co.uk Reagents containing chromium(VI), such as chromic acid (formed in situ from chromium trioxide and sulfuric acid), are famously used for this purpose in a reaction known as the Jones Oxidation. organic-chemistry.orglumenlearning.com Primary alcohols can be oxidized to aldehydes, and with sufficient oxidant and the presence of water, further oxidized to carboxylic acids. chemguide.co.uklumenlearning.com Secondary alcohols are efficiently converted to ketones. lumenlearning.com

Research into the oxidation of primary aliphatic alcohols using a phase-transferred monochromate ion demonstrates that the reaction can be highly selective, yielding the corresponding aldehyde with no traces of carboxylic acid detected. growingscience.com This method highlights the intrinsic ability of the chromate ion to perform this conversion under controlled conditions. Given that this compound is a source of the chromate ion, it can be employed as the oxidant for these transformations. chemimpex.com

Table 1: Oxidation of Alcohols using Chromate-Based Reagents

| Starting Material | Reagent Type | Product(s) | Selectivity Notes |

|---|---|---|---|

| Primary Alcohol | Chromic Acid (e.g., Jones Reagent) | Aldehyde, Carboxylic Acid | Further oxidation to carboxylic acid occurs in aqueous conditions. lumenlearning.com |

| Primary Alcohol | Phase-Transferred Monochromate | Aldehyde | Selective formation of the aldehyde can be achieved. growingscience.com |

| Secondary Alcohol | Chromic Acid (e.g., Jones Reagent) | Ketone | Reaction stops at the ketone stage. lumenlearning.com |

Mechanistic Insights into Catalytic Oxidation Reactions

The mechanism for the oxidation of alcohols by chromium(VI) reagents is well-established and proceeds through a key intermediate known as a chromate ester. organic-chemistry.orglibretexts.org

The process begins with the reaction between the alcohol and the chromic acid, forming the chromate ester. organic-chemistry.org In the subsequent and rate-determining step, a base (often water) abstracts a proton from the carbon atom bearing the alcohol group. This initiates an E2-like elimination reaction where the C-H bond breaks, the C-O bond forms a double bond (creating the carbonyl group), and the O-Cr bond cleaves, with the electrons moving to the chromium atom. libretexts.org This process reduces the chromium from the Cr(VI) to the Cr(IV) state, and the alcohol is oxidized to a ketone or aldehyde. libretexts.org Studies confirm that this pathway does not involve radical intermediates. growingscience.com The resulting Cr(IV) species is unstable and undergoes further reactions to ultimately form the stable Cr(III) state, which is observed as a green color in solution. organic-chemistry.org

Role as a Redox Mediator in Electrochemical Systems

A redox mediator is a dissolved chemical species that acts as an electron shuttle, facilitating electron transfer between an electrode and a substrate in solution that may otherwise react slowly at the electrode surface. acs.orgnih.gov These mediators accelerate electrochemical reactions by providing an alternative, lower-energy pathway for electron transfer. rsc.org

While specific research detailing this compound as a redox mediator is not extensively published, its inherent redox couple, Cr(VI)/Cr(III), possesses the fundamental characteristics required for such a function. Theoretically, the chromate ion (CrO₄²⁻) could be reduced at an electrode surface to a lower oxidation state, such as Cr(III). This reduced species could then diffuse into the bulk solution to react with a substrate, oxidizing it while being re-oxidized back to Cr(VI). The regenerated chromate ion can then return to the electrode surface to complete the catalytic cycle. This mediated electron transfer can significantly lower the overpotential required for a given electrochemical process. rsc.org

Electrochemical Applications

The electrochemical properties of this compound and its constituent elements have led to its investigation in various high-technology applications, including sensors and energy storage systems. chemimpex.com

Development of Electrochemical Sensors

This compound has been identified as a material used in the development of electrochemical sensors. chemimpex.com In this context, it can be used to enhance the sensitivity and selectivity of devices designed to detect specific ions. chemimpex.com The principle often involves immobilizing the chromate compound onto an electrode surface. The interaction of a target analyte with the immobilized chromate can cause a measurable change in the electrochemical signal (e.g., current or potential), which can be correlated to the analyte's concentration. The strong oxidizing nature of the chromate ion can be harnessed to react with specific analytes, generating a distinct electrochemical response.

Research in Battery and Fuel Cell Technologies

Rubidium compounds, including chromates, are subjects of research in advanced battery and fuel cell technologies, where the unique properties of the rubidium ion are leveraged to improve performance. chemimpex.com

In battery research, rubidium is explored as a dopant or additive in both cathode materials and electrolytes. discoveryalert.com.audiscoveryalert.com.au The large ionic radius and low ionization energy of the rubidium ion can confer several benefits: discoveryalert.com.au

Improved Ion Conductivity: When used as a dopant, rubidium can enhance the mobility of ions within the electrode structure, potentially leading to faster charging and discharging rates. discoveryalert.com.au

Enhanced Stability: Rubidium additives can help stabilize the crystal structures of cathode materials, leading to improved thermal stability and a longer cycle life by reducing degradation under operating conditions. discoveryalert.com.au

Solid-State Electrolytes: In next-generation solid-state batteries, rubidium compounds have shown promise as components in advanced electrolytes, helping to address challenges related to ion transport in the solid phase. discoveryalert.com.au

Recent breakthroughs have also highlighted the potential of rubidium in solid oxide fuel cells (SOFCs). Researchers have discovered a rubidium-containing oxide, Rb₅BiMo₄O₁₆, which exhibits exceptionally high oxide-ion conductivity. chemeurope.com This high conductivity is attributed to the large free volume within the crystal lattice created by the large rubidium cations, which lowers the activation energy for oxide-ion migration. chemeurope.com SOFCs are versatile energy conversion devices that can operate on various fuels, including natural gas and biogas, making them a key technology for a sustainable energy future. chemeurope.com

Furthermore, research suggests rubidium may find applications in hydrogen batteries, where it could increase storage capacity by stabilizing molecular hydrogen. pv-magazine.comusgs.gov

Table 2: Research Findings on Rubidium Compounds in Energy Technologies

| Application Area | Compound/Ion Role | Observed/Potential Benefit(s) | Source(s) |

|---|---|---|---|

| Lithium-Ion & Sodium-Ion Batteries | Rubidium ion (Rb⁺) as a dopant/additive | Improved ion mobility, enhanced thermal stability, longer cycle life. discoveryalert.com.audiscoveryalert.com.au | discoveryalert.com.au, discoveryalert.com.au |

| Solid-State Batteries | Rubidium compounds in electrolytes | Enhanced ion transport, stabilization of sulfide-based solid electrolytes. discoveryalert.com.au | discoveryalert.com.au |

| Solid Oxide Fuel Cells (SOFCs) | Rubidium-containing oxides (e.g., Rb₅BiMo₄O₁₆) | Exceptionally high oxide-ion conductivity due to large lattice volume. chemeurope.com | chemeurope.com |

| Hydrogen Batteries | Rubidium additives | Potential to increase hydrogen storage capacity. pv-magazine.com | pv-magazine.com |

Studies on Corrosion Processes

This compound is utilized in research concerning corrosion inhibition. The chromate ion (CrO₄²⁻) is a well-documented and effective corrosion inhibitor for a variety of metals and alloys, including aluminum and galvanized zinc surfaces. Research into chromate-based systems is driven by the need to understand their protective mechanisms, partly to develop safer, environmentally-friendly alternatives.

Studies on primer coatings containing chromates applied to galvanized steel show that the mechanism involves the release of hexavalent chromium when the coating comes into contact with water. Depending on the pH and concentration, these ions can be in the form of chromate (CrO₄²⁻), dichromate (Cr₂O₇²⁻), or bichromate (HCrO₄⁻). These released ions can then form a protective layer on the metal surface, particularly at defects like scratches or cut edges, impeding the corrosion process. Electrochemical impedance spectroscopy (EIS) measurements have confirmed the beneficial effect of chromates in enhancing the corrosion resistance of coated metals by impeding both substrate corrosion and coating delamination. The study of compounds like this compound contributes to the broader understanding of these critical anti-corrosion mechanisms.

Advanced Material Synthesis and Properties

This compound serves as a valuable compound in the synthesis and functionalization of advanced materials, contributing unique properties to specialty products and acting as a key intermediate in chemical manufacturing.

This compound is employed in the manufacturing of specialty glasses and ceramics. aip.orgaps.org Its incorporation into these materials can enhance their thermal and mechanical properties. aps.org In the field of optics, it is used in the production of specialty glasses where its properties contribute to the desired performance characteristics. aip.org The use of alkali metal compounds like rubidium carbonate is also established in the glass and ceramics industry, highlighting the role of rubidium in modifying material matrices.

Table 1: Applications of this compound in Material Synthesis

| Application Area | Function | Resulting Properties |

|---|---|---|

| Specialty Glasses | Additive | Contributes to specific color and stability, suitable for optical applications. aip.org |

| Specialty Ceramics | Additive | Enhances thermal and mechanical properties. aps.org |

| Material Coloration | Coloring Agent | Imparts vibrant colors and improves durability. aps.org |

In the field of chemical synthesis, this compound is valued as a precursor for the creation of other chromium-based compounds. aip.org It is particularly effective in the preparation of various chromate salts and can be used in organic synthesis for preparing chromate esters. aip.orgaps.org Its utility as a starting material in laboratory and industrial processes makes it a versatile component in the synthesis of a range of chemicals where rubidium or chromium moieties are required. aps.org

This compound is explored for its potential in creating advanced materials with unique properties. aip.org Its role in electrochemistry, for instance, aids in research for the development of batteries and fuel cells, which are cornerstones of high-performance energy storage and conversion systems. aip.orgaps.org However, the development of sustainable materials faces challenges regarding the use of chromates. The toxicity associated with hexavalent chromium has prompted significant research into developing effective, non-toxic alternatives for applications like corrosion inhibition. usgs.gov This environmental concern drives innovation toward creating new-generation materials that can match the performance of chromates without the associated ecological impact.

Magnetic Phenomena in Rubidium-Containing Chromates

The magnetic properties of this compound are determined by the electronic configurations of its constituent ions: rubidium (Rb⁺) and chromate (CrO₄²⁻). Elemental rubidium, an alkali metal, is paramagnetic. fizika.si Elemental chromium, a transition metal, exhibits antiferromagnetic ordering at room temperature, transitioning to a paramagnetic state at higher temperatures. americanelements.com

However, in the compound this compound (Rb₂CrO₄), chromium exists in the +6 oxidation state (Cr(VI)) within the chromate anion. In this state, chromium has a d⁰ electron configuration, meaning it has no unpaired d-shell electrons. Materials in which all electrons are paired are typically diamagnetic, exhibiting a weak repulsion from magnetic fields. Similarly, the rubidium ion (Rb⁺) has a noble gas electron configuration and is also diamagnetic. Consequently, this compound is expected to be a diamagnetic material. This is consistent with experimental data for analogous compounds like lead(II) chromate (PbCrO₄), which is reported to be diamagnetic.

Table 2: Properties of this compound and its Constituent Elements

| Substance | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Magnetic Type (Elemental/Compound) |

|---|---|---|---|---|

| This compound | Rb₂CrO₄ | 286.93 cins.ca | 3.518 samaterials.com | Expected Diamagnetic |

| Rubidium (elemental) | Rb | 85.47 | 1.53 | Paramagnetic fizika.si |

Analysis of Spin States and Magnetic Moments

The magnetic properties of chromate compounds are deeply linked to the spin state of the chromium ions, which is determined by their d-electron configuration and coordination environment within the crystal lattice. Research into related alkali metal chromates provides insight into these properties.

In a study of the ternary sulfido chromate(II), K₂[Cr₃S₄], a compound containing chromium in the rare +2 oxidation state (a d⁴ electron configuration), the chromium ions were found in two distinct coordination geometries: square planar and square pyramidal. Theoretical calculations for this compound suggested high-spin states for both coordination environments. However, the experimentally measured magnetic moment was 3.60 μB per chromium ion. This value is inconsistent with the expected theoretical values for either pure low-spin (approximately 1.86 μB) or pure high-spin (approximately 4.89 μB) states. This discrepancy points towards a more complex magnetic behavior, suggesting an intermediate-spin state arising from other electronic effects within the solid.

Computational models that started with various initial magnetic moments (0, 2.8, 3.7, and 4.9 μB) consistently converged to a final calculated magnetic moment of around 3.64 μB, which aligns well with the experimental findings. This confirms a deviation from a pure high-spin state.

| Spin State / Method | Magnetic Moment per Cr ion (μB) |

|---|---|

| Theoretical Low-Spin | ~1.86 |

| Theoretical High-Spin | ~4.89 |

| Experimental Measurement | 3.60 |

| Computed Value (Converged) | ~3.64 |

Spin Delocalization and Metal-Metal Interactions

The deviation from theoretical spin-only magnetic moments in compounds like K₂[Cr₃S₄] can be explained by interactions between adjacent metal centers. In this sulfido chromate(II), evidence points to Cr-Cr interactions that cause a partial delocalization of the spin states.

This spin delocalization means the electron spins are not confined to a single chromium atom but are shared among neighboring chromium ions. This phenomenon can lead to the observed intermediate-spin state and influence the material's structural and magnetic properties. For instance, in the square planar coordination environments within K₂[Cr₃S₄], the delocalized spin state systems can result in asymmetric electron configurations, which may induce Jahn-Teller-like distortions in the crystal structure. The calculated average magnetic moment for the molecular orbitals involved in these delocalized systems is approximately 3.87 μB, a value comparable to the experimental result.

Ferrimagnetism and Weiss Temperature Studies

Ferrimagnetism is a type of magnetic ordering where a material has populations of atoms with opposing magnetic moments (spins) that are unequal in magnitude. This results in a net spontaneous magnetization. aps.org Such materials are paramagnetic above a critical temperature, known as the Curie temperature, and their magnetic susceptibility in the paramagnetic state can often be described by the Curie-Weiss law. britannica.comwikipedia.org

While elemental chromium exhibits antiferromagnetic ordering at room temperature, specific magnetic behaviors like ferrimagnetism are studied in more complex chromium-containing compounds, such as spinels. researchgate.net For example, the mixed-crystal spinel series MnCr₂₋ₜAlₜO₄ displays hyperbolic reciprocal-susceptibility versus temperature curves, which are characteristic of ferrimagnets. aps.org Studies on such systems involve determining the Curie temperature (Tᴄ), below which ferrimagnetic ordering occurs, and the Weiss temperature (θ), a parameter derived from the Curie-Weiss law that provides insight into the nature of the magnetic interactions. britannica.comnih.gov A positive Weiss temperature is often a sign of ferromagnetic interactions. nih.gov

Detailed studies on the potential ferrimagnetism or specific Weiss temperature for this compound (Rb₂CrO₄) are not extensively available in the reviewed literature.

Dielectric and Insulating Properties

Potential as Synergic Insulators and Capacitors

Research into advanced materials has identified certain complex chromates as having potential applications in electronics due to their dielectric properties. The term "synergic insulators" suggests a material where the insulating properties arise from a combination of factors working together effectively. The investigation of the ternary sulfido chromate(II), K₂[Cr₃S₄], indicated its potential as a synergic insulator and for use in capacitors. bc.edu This potential stems from its specific electronic and structural properties, which may allow it to function effectively as a dielectric material, preventing the flow of current while being able to store electrical energy.

High-Dielectric-Constant Material Investigations

A high-dielectric-constant (high-κ) material is a substance that can store more electrical energy in a given volume than materials with a lower dielectric constant. researchgate.net Such materials are crucial for the miniaturization of electronic components like capacitors and transistors. researchgate.net In the study of K₂[Cr₃S₄], optical, dielectric, and impedance measurements suggested its potential as a high-dielectric-constant material. bc.edu This finding opens up possibilities for exploring other alkali metal chromates for applications in modern electronics where high capacitance is required.

Environmental Remediation Research Utilizing Chromates

Environmental research involving chromates is primarily focused on the remediation of contamination caused by hexavalent chromium [Cr(VI)], which is the oxidation state of chromium in the chromate ion (CrO₄²⁻). Cr(VI) is highly soluble in water and toxic, posing significant environmental and health risks.

Remediation strategies often center on the chemical reduction of the toxic and mobile Cr(VI) to the less toxic and less soluble trivalent form, Cr(III). Research has explored various methods to achieve this transformation in contaminated water and soil. These methods include chemical reduction processes, electrolytic techniques, and bioremediation. nih.gov Bioremediation, for example, utilizes microorganisms that possess chromate reductase enzymes, which can catalyze the reduction of Cr(VI) to Cr(III). Other research focuses on using adsorbent materials, such as those derived from cellulose (B213188) or biochar, to remove chromate ions from aqueous solutions through adsorption. wikipedia.org The ultimate goal of this body of research is to convert the hazardous chromate into a more stable and less harmful form, thereby mitigating its environmental impact. nih.gov

Studies Related to Chromium Contamination

Research into chromium contamination focuses on the behavior and toxicity of hexavalent chromium (Cr(VI)) in the environment. pku.edu.cn When released into soil and groundwater, Cr(VI) from sources like this compound is more mobile and toxic than its trivalent counterpart, Cr(III). tandfonline.com The primary concern is the potential for widespread contamination of water resources and ecosystems.